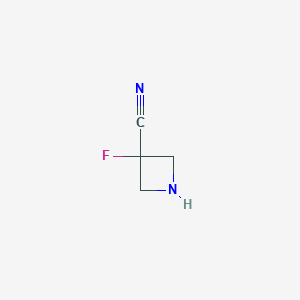
2-Chloro-4-ethynyl-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethynyl-3-fluoropyridine is a chemical compound that belongs to the pyridine family. It is characterized by the presence of chlorine, ethynyl, and fluorine substituents on the pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a chlorine atom in 2-chloro-3-fluoropyridine is replaced by an ethynyl group using appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for 2-Chloro-4-ethynyl-3-fluoropyridine often involve large-scale nucleophilic substitution reactions. These methods are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-ethynyl-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The ethynyl group can be oxidized under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly affecting the ethynyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-ethynyl-3-fluoropyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-ethynyl-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the ethynyl group allows it to participate in various chemical reactions, while the fluorine and chlorine atoms influence its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-fluoropyridine: Similar structure but lacks the ethynyl group.
4-Chloro-3-fluoropyridine: Similar structure but with different substitution pattern.
2,3-Difluoropyridine: Contains two fluorine atoms instead of chlorine and ethynyl groups.
Uniqueness
2-Chloro-4-ethynyl-3-fluoropyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to other fluoropyridine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H3ClFN |
|---|---|
Molekulargewicht |
155.55 g/mol |
IUPAC-Name |
2-chloro-4-ethynyl-3-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-4-10-7(8)6(5)9/h1,3-4H |
InChI-Schlüssel |
FNHBITWNOOBSAT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C(=NC=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)





![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)





